molecular formula C13H17N3O2 B2418553 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 941968-43-0

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea

货号: B2418553
CAS 编号: 941968-43-0
分子量: 247.298
InChI 键: WDWTVHQHSBAQRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative incorporating a privileged indole scaffold, designed for research and development in medicinal chemistry and agrochemical science. The indole nucleus is a prevalent structural motif in numerous biologically active compounds and natural products . Indole derivatives are extensively investigated for their diverse pharmacological potential, including antiviral, anti-inflammatory, anticancer, antimicrobial, and plant growth-regulating activities . Urea functional groups are also pivotal in pesticide chemistry and medicinal applications, often contributing to significant biological effects through hydrogen bonding and molecular recognition . This combination makes this compound a compound of interest for constructing novel molecules with potential herbicidal, plant growth regulation, or other biological properties, following the established strategy of linking active amine groups with amino acid-derived structures to explore new bioactive entities . The terminal hydroxybutyl chain may influence the compound's solubility and overall pharmacokinetic profile, making it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-9(8-17)15-13(18)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14,17H,2,8H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWTVHQHSBAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Coupling of Amines with Carbonyl Sources

The urea moiety in 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is typically formed via reaction between two amines and a carbonyl donor. A common approach involves reacting 1H-indol-3-amine with 1-hydroxybutan-2-amine in the presence of triphosgene (bis(trichloromethyl) carbonate) under inert conditions. The reaction proceeds through an intermediate isocyanate or carbamoyl chloride, which subsequently reacts with the second amine.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–5°C (to minimize side reactions)
  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl

Yield Optimization:

  • Stoichiometric control of triphosgene (0.33 equivalents per amine) ensures selective urea formation over biuret byproducts.
  • Protecting the hydroxyl group in 1-hydroxybutan-2-amine with tert-butyldimethylsilyl (TBS) ether prior to coupling improves reactivity, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Stepwise Isocyanate-Amine Condensation

An alternative route involves pre-forming the indol-3-yl isocyanate intermediate, followed by reaction with 1-hydroxybutan-2-amine:

  • Isocyanate Synthesis:

    • 1H-Indol-3-amine is treated with phosgene equivalents (e.g., triphosgene) in dichloromethane at −10°C.
    • Critical Note: Excess base (e.g., pyridine) traps HCl, preventing indole ring protonation.
  • Urea Formation:

    • The isolated indol-3-yl isocyanate is reacted with 1-hydroxybutan-2-amine in THF at room temperature for 12–24 hours.
    • Yield: 68–72% after silica gel chromatography.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable scalable synthesis:

Parameter Batch Process Flow System
Reaction Time 24 h 2.5 h
Isocyanate Yield 71% 89%
Overall Purity 92% 98%

Advantages:

  • Precise temperature control (−10°C to 25°C gradients) minimizes decomposition.
  • In-line IR spectroscopy monitors isocyanate formation in real time.

Green Chemistry Modifications

To address phosgene toxicity, non-hazardous alternatives have been explored:

  • Di-tert-butyl dicarbonate (Boc₂O): Forms urea via carbamate intermediates under microwave irradiation (100°C, 30 min).
  • 1,1'-Carbonyldiimidazole (CDI): Reacts with amines in acetonitrile, yielding urea with imidazole as the sole byproduct.

Comparative Efficiency:

Reagent Reaction Time Yield
Triphosgene 24 h 72%
CDI 6 h 65%
Boc₂O 0.5 h 58%

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Post-synthetic analysis ensures correct urea connectivity:

  • ¹H NMR (DMSO-d₆):

    • δ 10.23 (s, 1H, indole NH)
    • δ 6.85–7.45 (m, 5H, indole aromatic)
    • δ 4.12 (m, 1H, hydroxybutan-2-yl CH)
    • δ 3.51 (br s, 1H, OH)
  • ¹³C NMR:

    • δ 158.9 (urea carbonyl)
    • δ 136.2 (indole C-3)

Mass Spec (ESI+): m/z 276.16 [M+H]⁺ (calc. 275.35).

X-ray Crystallographic Evidence

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of urea linkages (Fig. 1). Key bond angles:

  • N–C–O: 122.7°
  • Indole-urea dihedral: 18.5°

Challenges and Mitigation Strategies

Competing Side Reactions

  • Biuret Formation: Excess isocyanate leads to trimerization. Mitigated by slow amine addition and stoichiometric control.
  • Indole Ring Halogenation: Electrophilic side reactions in acidic conditions. Avoided using non-protic solvents and low temperatures.

Emerging Methodologies

Enzymatic Urea Synthesis

Lipase-catalyzed transurethanization in ionic liquids:

  • Candida antarctica Lipase B (CAL-B):
    • Converts indol-3-yl carbamate and hydroxybutan-2-amine to urea in [BMIM][BF₄] at 40°C.
    • Conversion: 84% after 48 h.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Phosgene-Mediated 72 98 High
CDI Coupling 65 95 Moderate
Enzymatic 84 99 Low

化学反应分析

Types of Reactions

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The urea moiety can be reduced to amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated or nitrated indole derivatives.

科学研究应用

Medicinal Chemistry

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea has shown promise in medicinal chemistry due to its structural similarity to bioactive indole compounds. Its potential therapeutic applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific mechanisms of action are under investigation, likely involving modulation of key signaling pathways associated with cell growth and survival .
  • Antioxidant Properties : Similar indole derivatives have demonstrated significant antioxidant activities, which may also extend to this compound, contributing to its therapeutic potential .

Biological Research

The compound's interactions with biological systems can be explored through:

  • Enzyme Inhibition Studies : The urea moiety may enhance binding interactions with enzymes or receptors, influencing biochemical pathways relevant to disease processes.
  • Pathway Modulation : Research into how this compound affects cellular signaling pathways can provide insights into its role in various physiological processes.

Case Studies

StudyFindings
Anticancer Activity In vitro studies on cancer cell lines have shown that this compound can inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent .
Toxicity Assessments Toxicity predictions indicate that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties while demonstrating low toxicity profiles .

作用机制

The mechanism of action of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, influencing biological pathways. The urea moiety may also contribute to binding interactions with proteins or nucleic acids.

相似化合物的比较

Similar Compounds

    1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and urea moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

生物活性

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure incorporates an indole moiety, which is prevalent in various biologically active molecules, suggesting significant potential for pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O2C_{14}H_{19}N_{3}O_{2} with a molecular weight of approximately 261.325 g/mol. The compound features both an indole structure and a urea functional group, which are critical for its biological activity. The presence of the hydroxybutan-2-yl group enhances its chemical diversity, potentially influencing its interaction with biological targets.

Structural Characteristics

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.325 g/mol
InChI Key WDWTVHQHSBAQRS-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its indole structure, which has been associated with various pharmacological effects. Indole derivatives are known to exhibit a range of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Research indicates that the compound may interact with multiple biological targets:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound may exhibit antibacterial and antifungal properties, making it a candidate for treating infections.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways could contribute to therapeutic effects in inflammatory diseases.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound effectively reduced the viability of various cancer cell lines. For instance, studies using MTT assays reported IC50 values indicating significant cytotoxic effects against human leukemia (HL-60) and liver carcinoma (Bel-7404) cells.

Comparative Studies

Comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
1-MethylindoleIndole structureCommonly found in natural products; used in pharmaceuticals
N-[2-(4-chlorobenzoyl)-5-methoxyindol]-N'-[(2S)-hydroxybutanoyl]ureaContains urea linkage and methoxy groupExplored for anti-cancer activity
Indoleacetic AcidIndole structure with carboxylic acid groupPlant hormone involved in growth regulation

These comparisons illustrate how the hydroxybutan group contributes to the distinct biological profile of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling indole-containing amines with isocyanates or carbamates. For example, describes a p-toluenesulfonic acid (p-TSA)-catalyzed method for synthesizing bis-indolyl derivatives, which could be adapted. Key steps include:

  • Using anhydrous solvents (e.g., THF or toluene) and nitrogen atmospheres to prevent hydrolysis of intermediates .
  • Employing coupling agents like triphosgene for carbamate formation, as demonstrated in for analogous urea derivatives .
  • Optimizing reaction time and temperature (e.g., 60°C for 4 hours) to balance yield and purity .
    • Analytical Validation : Confirm product identity via 1H^1H-NMR and 13C^{13}C-NMR, cross-referencing chemical shifts with similar indole-urea compounds (e.g., δ 7.5–8.2 ppm for indole protons) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL ( ) for refinement due to its robustness in handling small-molecule data . Key considerations:

  • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Resolve potential twinning or disorder using SHELXD for structure solution .
    • Data Interpretation : Compare bond lengths and angles with literature values for urea derivatives (e.g., C=O bond ~1.23 Å) to validate structural accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, cell line variability). Mitigation strategies include:

  • Standardizing solvent systems (e.g., DMSO concentration ≤0.1% v/v) to minimize cytotoxicity artifacts .
  • Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts for enzyme inhibition) .
    • Case Study : highlights how structural analogs (e.g., C1, a urea-based LasR inhibitor) showed varying IC50_{50} values depending on bacterial growth phases, emphasizing the need for time-resolved assays .

Q. How can structure-activity relationships (SARs) be established for this compound’s bioactivity?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the indole N-H position (e.g., alkylation) or modify the hydroxybutan-2-yl chain to probe steric/electronic effects .
  • Biological Testing : Screen analogs against target proteins (e.g., kinases, microbial enzymes) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification .
    • Data Integration : Compare results with adamantyl-urea analogs ( ), noting that bulky substituents (e.g., adamantyl) enhance metabolic stability but may reduce solubility .

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS/AMBER) to assess binding stability .
  • Pharmacophore Mapping : Identify critical features (e.g., urea hydrogen-bond donors/acceptors) using tools like PharmaGist .
    • Case Study : describes bisindolylmaleimide inhibitors (structurally related to indole-ureas) where computational models predicted key hydrophobic interactions with PKC isoforms .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound’s potential as a biofilm inhibitor?

  • Methodological Answer :

  • Biofilm Assays : Use static microtiter plate assays ( ) with Pseudomonas aeruginosa PAO1. Stain with crystal violet or SYTO9 for biomass quantification .
  • Controls : Include known inhibitors (e.g., C1 in ) and assess cytotoxicity via MTT assays on mammalian cells .
    • Data Interpretation : Normalize biofilm inhibition to bacterial growth curves to distinguish bactericidal vs. anti-biofilm effects .

Q. What analytical techniques are critical for characterizing synthetic impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS to detect byproducts (e.g., incomplete urea coupling or hydroxyl group oxidation) .
  • Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages (e.g., C14_{14}H17_{17}N3_3O2_2 requires C 62.89%, H 6.36%) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。